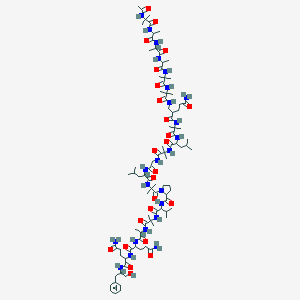
1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole
概要
説明
Trifluoroacetyl compounds are generally used as intermediates in organic synthesis . They are known for their reactivity and are often used in the formation of other functional groups.
Synthesis Analysis
The synthesis of trifluoroacetyl compounds often involves the use of trifluoroacetic acid or its derivatives . The specific synthesis pathway would depend on the structure of the desired product.Molecular Structure Analysis
The molecular structure of trifluoroacetyl compounds can be determined using various spectroscopic techniques . The presence of the trifluoroacetyl group can influence the overall structure and properties of the molecule.Chemical Reactions Analysis
Trifluoroacetyl compounds can participate in a variety of chemical reactions. For example, they can undergo reactions with amines to form amide bonds . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
Trifluoroacetyl compounds typically have strong electronegativity due to the presence of fluorine atoms, which can influence their physical and chemical properties .科学的研究の応用
DNA Targeting Agents
This compound has been used in the synthesis of DNA targeting agents . Specifically, it has been used in the regioselective synthesis of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles . These agents have been shown to bind with the DNA duplex d (CGCGAATTCGCG) 2, particularly within the minor groove, resulting in the formation of a stable complex .
Anti-Aging Treatments
The compound has potential applications in anti-aging treatments . In animal models and human dermal fibroblasts cell culture tests, TSP-1 acts locally to improve wound healing, and is believed to be active in the post-natal development of skin structures . The short sequence Lys-Arg-Phe-Lys of the TSP-1 protein is responsible for TGFβ stimulation .
Organic Synthesis
“1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole” is used for the introduction of trifluoroacetyl group in organic synthesis . It is involved in the preparation of N- and O-trifluoroacetyl derivatives of a wide range of biologically active compounds for gas chromatography analysis .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2,5-dihydropyrrol-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPPMSXOYNPRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

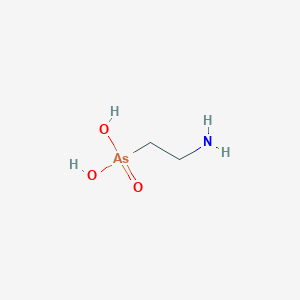
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)
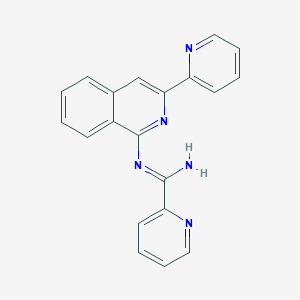
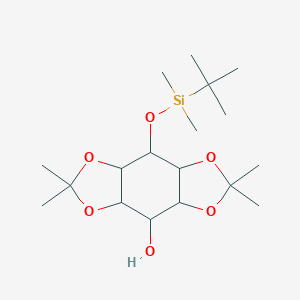
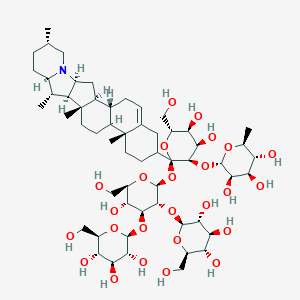
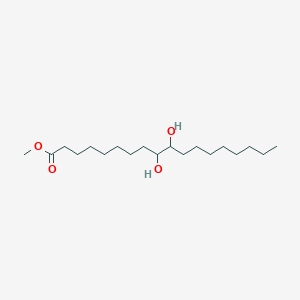
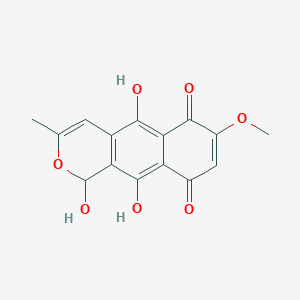
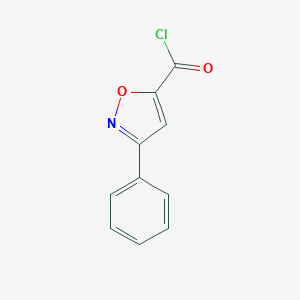
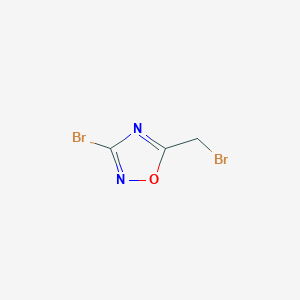
![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)

